NY-ESO-1 (157-165)

CTL recognition HLA-A2 binding immunodominance

NY-ESO-1 (157-165), sequence SLLMWITQC, is the natural HLA-A*0201-restricted minimal tumor epitope recognized by clinically validated TCRs including 1G4. Unlike overlapping 157-167 peptide, which generates a dominant cryptic epitope (159-167/L9L) that diverts CD8+ responses away from tumor recognition, only the wild-type 157-165 sequence ensures physiological TCR engagement. The C-terminal cysteine is critical for TCR recognition but presents oxidation liability—use freshly reduced or appropriately formulated peptide for DC-pulsing protocols. This authentic sequence is non-substitutable for TCR-T QC tetramer staining, potency assays, and TCR discovery campaigns; analogues like C165V reposition the peptide backbone and alter TCR contacts. Procure as the essential baseline comparator for all C165V/L/I analogue optimization studies. For research use only.

Molecular Formula
Molecular Weight
Cat. No. B1575501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNY-ESO-1 (157-165)
SynonymsCancer/testis antigen 1 (157-165); NY-ESO-1 (157-165)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

NY-ESO-1 (157-165) Peptide for Cancer Immunotherapy: Core Epitope Identity and Procurement Rationale


NY-ESO-1 (157-165), sequence SLLMWITQC, is a 9‑amino‑acid HLA‑A*0201‑restricted T‑cell epitope derived from the cancer‑testis antigen CTAG1B (NY‑ESO‑1), a protein aberrantly re‑expressed in malignancies including melanoma, myeloma, breast, ovarian, and non‑small‑cell lung carcinoma but absent from most normal somatic tissues [1]. Among the three overlapping natural A2‑restricted epitopes (155–163, 157–165, 157–167), the 157–165 nonamer is the minimal determinant that is both naturally processed and presented by tumor cells and is the epitope targeted by clinically validated TCR‑based therapies including the 1G4 TCR [2]. Its C‑terminal cysteine (position 9) is critical for TCR recognition but also constitutes a formulation liability because it is susceptible to oxidation‑driven dimerization, motivating the development of stabilized analogues [3].

Why NY-ESO-1 (157-165) Cannot Be Trivially Substituted by Overlapping or Analogue Peptides in Immunotherapy Procurement


Attempts to substitute NY-ESO-1 (157-165) with the overlapping 157–167 (S11L) peptide or with unvalidated C‑terminal analogues introduce distinct and quantifiable immunological liabilities. The longer 157–167 peptide generates a dominant cryptic epitope (159–167/L9L) that diverts CD8+ T‑cell responses away from tumor recognition, as L9L‑specific CTLs fail to recognize NY‑ESO‑1‑expressing tumor cells [1]. Conversely, the adjacent 155–163 peptide is poorly immunogenic in vitro [2]. While C‑terminal valine‑substituted analogues (C165V) improve HLA‑A2 binding and CTL expansion, they do so by repositioning the peptide main chain and generating subtly altered TCR interactions, meaning that TCRs raised against the wild‑type epitope may not cross‑recognize analogue‑pulsed targets with equal efficiency—and vice versa [3]. These data demonstrate that each sequence variant occupies a distinct immunological niche; generic interchange without specific experimental validation risks either immunodominance misdirection or TCR‑recognition mismatch.

NY-ESO-1 (157-165) Quantitative Differentiation Evidence Versus Closest Analogs and Natural Overlapping Epitopes


Wild-Type 157–165 Retains Superior Native CTL Recognition Despite Inferior HLA-A2 Binding Relative to Overlapping Epitopes 157–167 and 155–163

Among the three natural overlapping HLA‑A*0201 epitopes, NY‑ESO‑1 (157–165) is suboptimal for HLA‑A*0201 binding yet is the most efficiently recognized by patient‑derived CTL clones. Peptides 157–167 and 155–163 bind very strongly to HLA‑A*0201 but are recognized less efficiently by specific CTL clones from melanoma patients [1]. In head‑to‑head in vitro immunogenicity assays, 157–165 and 157–167 exhibited good immunogenicity, whereas 155–163 was poorly immunogenic [1]. This dissociation between MHC binding and TCR recognition establishes 157–165 as the functionally dominant natural tumor epitope for CTL‑based applications.

CTL recognition HLA-A2 binding immunodominance

Analogue Peptides C165V, C165I, and C165L Are Recognized ≥100-Fold More Efficiently Than Wild-Type 157–165 by Specific CTL

In a direct side‑by‑side comparison using peripheral blood lymphocytes from melanoma patients, three C‑terminal‑substituted analogues of NY‑ESO‑1 (157–165)—C165V, C165I, and C165L—were recognized at least 100 times more efficiently than the wild‑type peptide by specific CTL [1]. These analogues were also capable of stimulating the expansion of NY‑ESO‑1‑specific CTL from patient PBL much more efficiently than the wild‑type peptide [1]. The enhanced recognition is attributed to improved HLA‑A2 binding and elimination of cysteine‑mediated dimerization [2].

analogue peptide CTL expansion vaccine optimization

Cysteine Oxidation Liability: C165V Analogue Rescues HLA Loading Efficiency Inefficient with Wild-Type 157–165

The wild‑type NY‑ESO‑1 (157–165) peptide contains a C‑terminal cysteine that is readily oxidized, leading to disulfide‑mediated dimerization and inefficient exogenous HLA‑A2 loading on T2 cells [1]. Substitution of C9 with valine (C165V) eliminates dimerization, enhances HLA‑A2.1 binding affinity, and enabled CTL generation from 5 of 20 HLA‑A2.1+ metastatic melanoma patients compared with the lower efficiency observed with the native peptide [1]. Structural studies confirmed that C165V repositions the peptide main chain within the HLA‑A2 groove, generating subtly enhanced interactions with both MHC and TCR [2]. In contrast, substitution with serine (C165S) maintained peptide conformation but reduced complex stability and resulted in poor CTL recognition, while alanine substitution (C165A) maintained both complex stability and CTL recognition [3].

peptide stability HLA loading dimerization

Cryptic Epitope Diversion: Vaccination with 157–167 Generates Dominant Non‑Tumor‑Reactive 159–167 (L9L) Responses, While 157–165 (S9C) Is the Natural Tumor Epitope

A detailed analysis of CD8+ T‑cell responses from cancer patients vaccinated with NY‑ESO‑1 peptides 157–165 (S9C) and 157–167 (S11L) revealed that the longer peptide S11L stimulates a dominant response against a cryptic HLA‑A2‑restricted epitope, 159–167 (L9L), which emerges early during vaccination independently of S9C responses [1]. Critically, L9L‑specific CD8+ T cells failed to recognize tumor cells naturally expressing NY‑ESO‑1 or B‑lymphoblastoid cells transduced with NY‑ESO‑1, whereas S9C (157–165) was confirmed as the natural antigenic tumor epitope [1]. This cryptic‑epitope diversion was observed across multiple vaccine trials using NY‑ESO‑1‑derived peptides [2].

cryptic epitope vaccine specificity tumor recognition

TCR Recognition of 157–165/HLA-A2 Is Not Monolithic: HZ6 TCR Exhibits a Substantially Different Recognition Pattern from the Clinically Used 1G4 TCR

Two newly identified murine TCRs (HZ6 and HZ8) specific for NY‑ESO‑1 (157–165)/HLA‑A2 were characterized alongside the widely used clinical TCR 1G4. Surface plasmon resonance and alanine‑scanning mutagenesis revealed that the recognition pattern of HZ6 TCR to NY‑ESO‑1 (157–165)/HLA‑A2 is substantially different from that of the 1G4 TCR [1]. HZ6 and HZ8 TCRs also displayed distinct reactivity profiles from each other when co‑cultured with K562 target cells carrying alanine‑substituted SCTs of NY‑ESO‑1 (157–165)/HLA‑A2 [1]. Both TCRs mediated specific cytokine secretion and target recognition in engineered Jurkat and primary T cells [1].

TCR engineering epitope recognition TCR-T therapy

High-Impact Application Scenarios for NY-ESO-1 (157-165) Driven by Quantitative Differentiation Evidence


Adoptive TCR‑T Cell Therapy Targeting the Native Tumor Epitope

NY‑ESO‑1 (157–165) is the natural tumor‑presented epitope recognized by clinically validated TCRs including 1G4. In TCR‑T manufacturing, the wild‑type peptide is essential for quality‑control tetramer staining, TCR‑transduced T‑cell specificity validation, and potency assays against HLA‑A2+/NY‑ESO‑1+ tumor lines. The evidence that alternative sequences (157–167, 155–163, C165V) either fail to mark tumor‑reactive T cells or exhibit different TCR‑recognition patterns [1] makes the authentic 157–165 sequence non‑substitutable for TCR‑T release assays and immune monitoring [2].

Peptide‑Pulsed Dendritic Cell Vaccines Requiring Tumor‑Reactive CTL Priming

For autologous DC‑based vaccines, the choice between 157–165 and 157–167 determines whether the induced CTL response will recognize tumor cells. The cryptic epitope 159–167 generated from 157–167 dominates vaccination responses but yields CTLs that fail to kill NY‑ESO‑1+ tumors [1]. Therefore, DC‑pulsing protocols designed to generate tumor‑reactive CTL should preferentially use the 157–165 minimal epitope, with consideration of freshly reduced or appropriately formulated peptide to mitigate cysteine‑oxidation‑mediated dimerization [3].

Immunogenicity Optimization Studies Using Stabilized Analogues

Research programs aiming to maximize CTL expansion for vaccine development should benchmark their analogue design against the well‑characterized C165V, C165I, and C165L substitutions, which confer ≥100‑fold greater CTL recognition than wild‑type [1]. The structural knowledge that C165A maintains complex stability and CTL recognition whereas C165S does not [2] provides rational design criteria for next‑generation stabilized epitopes. Procurement of the wild‑type peptide serves as the essential baseline comparator in all such optimization studies [3].

TCR Discovery and Specificity Profiling for Off‑Target Screening

The demonstration that distinct TCRs (HZ6, HZ8, 1G4) recognize the same 157–165/HLA‑A2 complex through substantially different molecular contacts [1] mandates that TCR discovery campaigns include the wild‑type peptide/HLA‑A2 tetramer as a reference reagent for clone screening, alanine‑scanning specificity profiling, and cross‑reactivity assessment against the human peptidome. The wild‑type peptide, not an analogue, must be used for these assays to maintain physiological relevance and to ensure that TCRs selected for clinical translation recognize the naturally processed and presented tumor epitope.

Quote Request

Request a Quote for NY-ESO-1 (157-165)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.